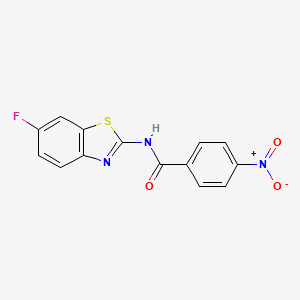

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This compound also has a nitro group (-NO2) and an amide group (-CONH2), which can significantly affect its chemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzothiazole with other reagents. For example, a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and 19F NMR .

Chemical Reactions Analysis

The chemical reactions of similar compounds can be influenced by the presence of functional groups such as the nitro group and the amide group. These groups can participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by their molecular structure and the presence of functional groups. For example, the presence of a nitro group can increase the polarity of the compound .

Scientific Research Applications

Antitumor Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide and its derivatives have been investigated for their potential antitumor activities. Studies have synthesized various derivatives of 6-amino-2-phenylbenzothiazoles, incorporating different substituents like amino, dimethylamino, or fluoro on the phenyl ring. These compounds were evaluated for cytostatic activities against malignant human cell lines including cervical, breast, colon, laryngeal carcinoma, and also on normal human fibroblast cell lines. Compounds demonstrated significant cytostatic activities, indicating their potential as antitumor agents (Racané et al., 2006).

Antimicrobial Activity

Research has also focused on the synthesis of novel fluoroquinolone derivatives bearing N-thiomide linkage with 6-substituted-2-aminobenzothiazoles, showing significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. These findings suggest the compounds' potential for further exploration as antibacterial agents (Sharma et al., 2017).

Antimicrobial and Antifungal Activity

Further studies synthesized new derivatives featuring a fluorine atom in the benzoyl group, evaluated for antimicrobial screening against Gram-positive bacteria, Gram-negative bacteria, and fungi. The presence of the fluorine atom was found essential for enhancing antimicrobial activity, showcasing the importance of fluorine in the molecular structure for bioactivity (Desai et al., 2013).

Potential Ligand for PET Imaging

N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide derivatives have been synthesized and showed high affinities to σ receptors. One particular compound demonstrated high affinity and selectivity, suggesting its potential as a ligand for PET imaging of σ receptors. This highlights the compound's potential application in diagnostic imaging and neurodegenerative disease research (Shiue et al., 1997).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-9-3-6-11-12(7-9)22-14(16-11)17-13(19)8-1-4-10(5-2-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAKXRKYHBZSMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2585867.png)

![5-(2-Methoxyethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2585868.png)

![Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate](/img/structure/B2585873.png)

![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)

![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)